N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that features a thiazole ring substituted with a chlorothiophene group and a butanamide side chain
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS2/c1-2-3-10(15)14-11-13-7(6-16-11)8-4-5-9(12)17-8/h4-6H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDSCDAFUBVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330268 | |
| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392248-58-7 | |
| Record name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Multi-Step Synthesis via Thiazole Ring Formation
The most widely reported method involves sequential construction of the thiazole ring, followed by functionalization with 5-chlorothiophene and butanamide groups.
Step 1: Synthesis of 4-(5-Chlorothiophen-2-yl)thiazol-2-amine
The thiazole core is formed via a Hantzsch thiazole synthesis. 5-Chlorothiophene-2-carboxylic acid (prepared via Friedel-Crafts acylation of 2-chlorothiophene) reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds at 80–90°C for 6–8 hours, yielding 4-(5-chlorothiophen-2-yl)thiazol-2-amine with a reported purity of 92–95%.
Step 2: Amidation with Butanoyl Chloride
The amine group undergoes nucleophilic acyl substitution with butanoyl chloride in anhydrous dichloromethane (DCM). Triethylamine (Et₃N) is added to scavenge HCl, and the reaction is conducted at 0–5°C to minimize side reactions. The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving a yield of 85–88%.
Key Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0–5°C
- Catalyst: Triethylamine (2.2 equiv)
- Reaction Time: 3–4 hours
One-Pot Tandem Synthesis
Recent advances have enabled a streamlined one-pot approach to reduce intermediate isolation steps.
Procedure:
- In situ Generation of 5-Chlorothiophene-2-carboxylic Acid Chloride:
5-Chlorothiophene-2-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in DCM with catalytic dimethylformamide (DMF) at 0°C. - Thiazole Formation:
The acid chloride reacts with thiosemicarbazide and ammonium thiocyanate (NH₄SCN) in acetonitrile at reflux (82°C) for 12 hours. - Amidation:
Butanoyl chloride is introduced directly into the reaction mixture, followed by Et₃N.
This method achieves an overall yield of 78–82%, with HPLC purity >97%.
Reaction Mechanisms and Kinetic Analysis
Thiazole Ring Formation Mechanism
The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the electrophilic carbonyl carbon of 5-chlorothiophene-2-carboxylic acid. POCl₃ facilitates dehydration and cyclization, forming the thiazole ring (Figure 1).
Kinetic Insights:
Amidation Mechanism
The amidation follows a two-step process:
- Activation: Butanoyl chloride reacts with Et₃N to form a reactive mixed anhydride.
- Nucleophilic Attack: The amine group of 4-(5-chlorothiophen-2-yl)thiazol-2-amine attacks the electrophilic carbonyl carbon, displacing chloride.
Kinetic Data:
Industrial-Scale Optimization
Catalytic Improvements
Industrial protocols employ zeolite-based catalysts to enhance reaction efficiency:
| Catalyst | Yield Increase | Reaction Time Reduction |
|---|---|---|
| H-Y Zeolite | 12% | 30% |
| Mesoporous SiO₂ | 8% | 25% |
These catalysts reduce energy consumption by 15–20% compared to traditional methods.
Solvent Recycling Systems
Closed-loop solvent recovery systems minimize waste:
- DCM is recovered via fractional distillation (purity >99.5%).
- Ethanol/water mixtures are separated using membrane filtration.
Challenges and Mitigation Strategies
Impurity Profiles
Common impurities include:
- N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]butyramide (from over-alkylation).
- 5-Chlorothiophene-2-sulfonic Acid (from sulfonation side reactions).
Mitigation:
- Strict temperature control (<5°C during amidation).
- Use of antioxidant additives (e.g., BHT at 0.1% w/w).
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 148–151°C | DSC |
| HPLC Purity | 98.8% | C18 Column, 1.5 mL/min |
| Solubility (25°C) | 2.1 mg/mL in DMSO | USP <791> |
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorothiophene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide have been shown to be effective against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves the inhibition of bacterial lipid biosynthesis, crucial for maintaining cell membrane integrity.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
| This compound | C. albicans | Low |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MCF7). The Sulforhodamine B (SRB) assay results indicated that certain derivatives exhibited promising cytotoxicity.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of cell proliferation |
| Derivative A | 10 | Apoptosis induction |
| Derivative B | 20 | Cell cycle arrest |
Antimicrobial Resistance
A notable study highlighted the effectiveness of thiazole derivatives in overcoming drug resistance in various pathogens. This showcases their potential as alternative therapeutic agents in treating infections caused by resistant strains.
Inflammation Reduction
Compounds derived from thiazoles have also been evaluated for their anti-inflammatory properties. Some studies indicated significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: A structurally similar compound with potential anti-inflammatory properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative studied for its antimicrobial and anticancer activities.
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide stands out due to its specific substitution pattern and the presence of the butanamide side chain, which may confer unique biological activities and physicochemical properties compared to other thiazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]butanamide and its intermediates?
- Methodology : React 5-chlorothiophen-2-amine with a butanamide-linked acyl chloride in pyridine under reflux. Monitor reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane). Purify intermediates via recrystallization (e.g., methanol) and final products using column chromatography (silica gel, gradient elution) .
- Key Considerations : Optimize stoichiometry to minimize side products like unreacted amines or over-acylated derivatives.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR : Analyze - and -NMR spectra for characteristic signals: thiazole C-H (~7.5–8.5 ppm), chlorothiophene protons (~6.8–7.2 ppm), and butanamide carbonyl (~170 ppm) .
- IR : Identify amide C=O stretching (~1650–1680 cm) and thiazole C=N (~1520 cm) .
- MS : Use high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
- Enzyme Inhibition : Measure IC against PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric NADH-coupled assays at pH 7.4 .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling elucidate structure-activity relationships (SAR)?
- Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Refine structures using SHELXL, focusing on intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimer formation) .
- Modeling : Perform docking studies (AutoDock Vina) against PFOR’s active site to identify key residues (e.g., His, Arg) involved in binding. Validate with MD simulations (GROMACS) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Case Example : If a compound shows high activity in enzyme assays (IC = 9.01 ± 0.01 µM for COX-1) but low efficacy in cell-based models, evaluate membrane permeability (logP via HPLC) or metabolic stability (microsomal assays). Adjust substituents (e.g., replace chlorothiophene with methyl groups) to enhance bioavailability .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Step Optimization : For cyclization steps, use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions. For sensitive intermediates, employ inert atmospheres (N) and low temperatures (−20°C) during acylations .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar byproducts.
Notes for Experimental Design
- Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to mitigate variability.
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., cell line authentication, cytotoxicity thresholds).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
